Cas no 773872-63-2 ((3'-Trifluoromethyl-biphenyl-4-yl)-methanol)

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol is a fluorinated aromatic alcohol with a biphenyl core structure, featuring a trifluoromethyl group at the 3' position and a hydroxymethyl substituent at the 4 position. This compound is valued for its synthetic versatility, serving as a key intermediate in pharmaceutical and agrochemical applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl functionality allows for further derivatization. Its rigid biphenyl scaffold contributes to improved binding affinity in target molecules. The compound exhibits high purity and stability under standard conditions, making it suitable for demanding synthetic workflows. Its well-defined structure facilitates precise modifications in medicinal chemistry and material science research.
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol structure
773872-63-2 structure
商品名:(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
CAS番号:773872-63-2
MF:C14H11OF3
メガワット:252.23174
MDL:MFCD05981861
CID:552264
PubChem ID:1393783

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-methanol,3'-(trifluoromethyl)-
    • [4-[3-(trifluoromethyl)phenyl]phenyl]methanol
    • 4-(3-(TRIFLUOROMETHYL)PHENYL)BENZYL ALCOHOL
    • (3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanol
    • (3'-(trifluoromethyl)biphenyl-4-yl)methanol
    • (3'-Trifluoromethyl-biphenyl-4-yl)-methanol
    • (3'-(trifluoromethyl)biphenyl-4-yl)-methanol
    • MFCD05981861
    • AKOS004117119
    • [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
    • (3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol
    • CS-0319440
    • BVPHVFJGWWPIEY-UHFFFAOYSA-N
    • DTXSID10362707
    • A914453
    • 773872-63-2
    • BB 0224038
    • SB38705
    • MDL: MFCD05981861
    • インチ: InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
    • InChIKey: BVPHVFJGWWPIEY-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO

計算された属性

  • せいみつぶんしりょう: 252.07600
  • どういたいしつりょう: 252.07619946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

  • PSA: 20.23000
  • LogP: 3.86470

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol セキュリティ情報

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 税関データ

  • 税関コード:2906299090
  • 税関データ:

    中国税関コード:

    2906299090

    概要:

    29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB497043-1g
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; .
773872-63-2 97%
1g
€660.90 2025-02-14
eNovation Chemicals LLC
Y1127249-50mg
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
773872-63-2 95%
50mg
$180 2024-07-28
eNovation Chemicals LLC
Y1127249-100mg
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
773872-63-2 95%
100mg
$170 2024-07-28
abcr
AB497043-1 g
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; .
773872-63-2 97%
1g
€688.80 2023-06-15
eNovation Chemicals LLC
Y1127249-5g
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
773872-63-2 95%
5g
$1565 2024-07-28
abcr
AB497043-250 mg
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; .
773872-63-2 97%
250mg
€327.50 2023-06-15
Chemenu
CM194439-25g
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
773872-63-2 95%
25g
$*** 2023-03-29
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0146-500mg
(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
773872-63-2 97%
500mg
2111.63CNY 2021-05-07
A2B Chem LLC
AC62879-5g
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
773872-63-2
5g
$880.00 2023-12-30
abcr
AB497043-250mg
(3'-(Trifluoromethyl)-[1,1'-biphenyl]4-yl)methanol, 97%; .
773872-63-2 97%
250mg
€315.30 2025-02-14

(3'-Trifluoromethyl-biphenyl-4-yl)-methanol 関連文献

(3'-Trifluoromethyl-biphenyl-4-yl)-methanolに関する追加情報

Recent Advances in the Study of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2)

In recent years, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its trifluoromethyl-biphenyl structure, has been explored for its unique physicochemical properties and biological activities. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

The synthesis of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has been optimized through various catalytic and non-catalytic methods. Recent studies have demonstrated the efficacy of palladium-catalyzed cross-coupling reactions in achieving high yields and purity. The trifluoromethyl group, known for its electron-withdrawing properties, enhances the compound's stability and bioavailability, making it a promising candidate for further pharmacological evaluation.

From a biological perspective, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has shown notable activity in modulating specific enzymatic pathways. In vitro studies have revealed its inhibitory effects on cytochrome P450 enzymes, which play a critical role in drug metabolism. This finding suggests potential applications in drug-drug interaction studies and the development of enzyme inhibitors. Additionally, preliminary data indicate that the compound may exhibit anti-inflammatory and anti-cancer properties, though further in vivo studies are required to validate these effects.

Recent research has also explored the structural-activity relationship (SAR) of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol. Modifications to the biphenyl core and the hydroxyl group have been investigated to enhance its pharmacological profile. For instance, the introduction of additional substituents on the biphenyl ring has been shown to influence the compound's binding affinity to target proteins, thereby optimizing its therapeutic efficacy.

In the context of drug development, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol has been evaluated as a precursor for the synthesis of more complex molecules. Its versatility in chemical transformations makes it a valuable building block for the creation of novel drug candidates. Several patents and publications have highlighted its use in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, underscoring its broad applicability in medicinal chemistry.

Despite these promising developments, challenges remain in the clinical translation of (3'-Trifluoromethyl-biphenyl-4-yl)-methanol. Issues such as metabolic stability, toxicity, and formulation need to be addressed through comprehensive preclinical studies. Future research directions may include the development of prodrug derivatives to improve bioavailability and the exploration of targeted delivery systems to enhance therapeutic outcomes.

In conclusion, (3'-Trifluoromethyl-biphenyl-4-yl)-methanol (CAS: 773872-63-2) represents a compound of significant interest in chemical biology and pharmaceutical research. Its unique structural features and biological activities position it as a promising candidate for further investigation. Continued efforts in synthesis optimization, SAR studies, and preclinical evaluation will be essential to unlock its full therapeutic potential.

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Amadis Chemical Company Limited
(CAS:773872-63-2)(3'-Trifluoromethyl-biphenyl-4-yl)-methanol
A914453
清らかである:99%
はかる:5g
価格 ($):1515.0